In Vitro BDK Inhibition Potency of PF-07238025 Compared to Thiophene and Thiazole Analogs
PF-07238025 demonstrates an in vitro BDK IC50 of 4.5 ± 0.58 nM, representing a 244-fold improvement over BT2 (IC50 = 1100 ± 27 nM) and a 24-fold improvement over the thiophene PF-07208254 (IC50 = 110 ± 6.9 nM) [1]. It is 5.2-fold less potent than the more advanced thiazole analog PF-07247685 (IC50 = 0.86 ± 0.15 nM) [1].
| Evidence Dimension | In vitro BDK inhibition (IC50) |
|---|---|
| Target Compound Data | 4.5 ± 0.58 nM |
| Comparator Or Baseline | BT2: 1100 ± 27 nM; PF-07208254: 110 ± 6.9 nM; PF-07247685: 0.86 ± 0.15 nM |
| Quantified Difference | PF-07238025 is 244x more potent than BT2 and 24x more potent than PF-07208254; 5.2x less potent than PF-07247685 |
| Conditions | Biochemical assay measuring BDK activity |
Why This Matters
This establishes PF-07238025 as a high-potency tool for acute BDK inhibition studies where superior biochemical activity over first-generation inhibitors is required, but without the ultra-high potency (and potential off-target risks) of PF-07247685.
- [1] Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. Nature Communications, 2023, 14, 4812, Table 1. View Source
